[1-(Cyclohexylmethyl)piperidin-4-yl]methanamine dihydrochloride
Overview
Description
[1-(Cyclohexylmethyl)piperidin-4-yl]methanamine dihydrochloride: is a chemical compound with the molecular formula C13H28Cl2N2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Cyclohexylmethyl)piperidin-4-yl]methanamine dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Introduction of the Cyclohexylmethyl Group: This step involves the alkylation of the piperidine ring with cyclohexylmethyl halides under basic conditions.
Formation of the Dihydrochloride Salt: The final compound is obtained by treating the free base with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the nitrogen atom or the cyclohexylmethyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the piperidine ring or the methanamine group using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom, with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, [1-(Cyclohexylmethyl)piperidin-4-yl]methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is often used to study receptor-ligand interactions due to its ability to mimic certain neurotransmitters. It can be used in assays to investigate the binding affinity and activity of various receptors.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may serve as a lead compound in the development of new drugs targeting neurological disorders.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of [1-(Cyclohexylmethyl)piperidin-4-yl]methanamine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It can modulate the activity of these receptors by either mimicking or inhibiting the action of natural ligands. The pathways involved often include signal transduction cascades that lead to physiological responses.
Comparison with Similar Compounds
Similar Compounds
- [1-(Cyclohexylmethyl)piperidin-4-yl]methanol
- [1-(Cyclohexylmethyl)piperidin-4-yl]methylamine
- [1-(Cyclohexylmethyl)piperidin-4-yl]methyl chloride
Uniqueness
Compared to similar compounds, [1-(Cyclohexylmethyl)piperidin-4-yl]methanamine dihydrochloride is unique due to its specific combination of the cyclohexylmethyl group and the methanamine moiety. This unique structure imparts distinct chemical and biological properties, making it particularly useful in research and industrial applications.
Properties
IUPAC Name |
[1-(cyclohexylmethyl)piperidin-4-yl]methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2.2ClH/c14-10-12-6-8-15(9-7-12)11-13-4-2-1-3-5-13;;/h12-13H,1-11,14H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOOGPLYUIFVQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCC(CC2)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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